

# MK-1903: A GPR109a Agonist's Divergent Path in Dyslipidemia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MK-1903  |           |
| Cat. No.:            | B1677246 | Get Quote |

A comparative analysis of the clinical trial results for the GPR109a agonist **MK-1903** reveals a significant divergence from traditional lipid-lowering therapies. While demonstrating robust effects on plasma free fatty acids (FFAs), **MK-1903** exhibited a weak impact on serum lipids, challenging the long-held hypothesis that FFA reduction is the primary mechanism behind niacin's beneficial lipid-modifying effects. This guide provides a comprehensive comparison of **MK-1903** with the established therapy niacin and other alternative treatments for dyslipidemia, supported by available clinical trial data and detailed experimental methodologies.

### **Executive Summary**

MK-1903, a potent and selective agonist of the G-protein coupled receptor 109a (GPR109a), was investigated for the treatment of dyslipidemia. Clinical trials, including a phase 2 study, demonstrated that MK-1903 effectively lowered plasma free fatty acids. However, unlike niacin, another GPR109a agonist, MK-1903 did not produce the expected significant improvements in serum lipid profiles, such as increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol and triglycerides.[1][2][3][4][5] This finding suggests that the lipid-modifying effects of niacin may be mediated through pathways independent of GPR109a activation. This guide will delve into the available data for MK-1903, compare it with niacin and other emerging therapies, and provide insights into the underlying mechanisms and clinical trial designs.

## **Comparison of Clinical Trial Results**



The following tables summarize the available quantitative data from clinical trials of **MK-1903** and its alternatives. It is important to note that specific percentage changes in lipid profiles for **MK-1903** are not publicly available; the results are described qualitatively as having a "weak effect" or "no clinically meaningful changes".[1][4]

Table 1: Comparison of Efficacy on Lipid Parameters

| Drug Class               | Drug        | Mechanism<br>of Action                               | Change in<br>HDL-C   | Change in<br>LDL-C     | Change in<br>Triglyceride<br>s |
|--------------------------|-------------|------------------------------------------------------|----------------------|------------------------|--------------------------------|
| GPR109a<br>Agonist       | MK-1903     | Potent and<br>selective<br>GPR109a<br>agonist        | Weak<br>effect[3][5] | Weak<br>effect[3][5]   | Weak<br>effect[3][5]           |
| GPR109a<br>Agonist       | Niacin      | GPR109a<br>agonist                                   | ↑ up to 30%<br>[1]   | ↓ 5-25%                | ↓ 20-50%                       |
| CETP<br>Inhibitor        | Anacetrapib | Inhibits<br>cholesteryl<br>ester transfer<br>protein | ↑ ~ <b>104</b> %     | ↓ ~18% (non-<br>HDL-C) | -                              |
| CETP<br>Inhibitor        | Evacetrapib | Inhibits<br>cholesteryl<br>ester transfer<br>protein | ↑ ~130%              | ↓ ~37%                 | -                              |
| CETP<br>Inhibitor        | Dalcetrapib | Inhibits<br>cholesteryl<br>ester transfer<br>protein | ↑~30%                | Negligible<br>effect   | ↑ ~10%                         |
| Fibrate                  | Fenofibrate | PPARα<br>agonist                                     | ↑ 10-20%             | ↓ 5-20%                | ↓ 20-50%                       |
| Bile Acid<br>Sequestrant | Colesevelam | Binds bile<br>acids in the<br>intestine              | ↑ 3-5%               | ↓ 15-30%               | No change or may increase      |



Table 2: Key Clinical Trial Findings and Adverse Effects

| Drug        | Key Clinical Trial Findings                                                             | Common Adverse Effects                                            |
|-------------|-----------------------------------------------------------------------------------------|-------------------------------------------------------------------|
| MK-1903     | Robustly decreased plasma free fatty acids but had a weak effect on serum lipids.[3][5] | Not extensively reported in publicly available sources.           |
| Niacin      | Reduces major coronary events.                                                          | Flushing, gastrointestinal issues, increased blood sugar.         |
| Anacetrapib | Significantly reduced major coronary events.                                            | Accumulates in adipose tissue, small increases in blood pressure. |
| Evacetrapib | Failed to reduce major cardiovascular events despite significant lipid changes.         | Increased inflammatory markers, new-onset hypertension.           |
| Dalcetrapib | Did not reduce cardiovascular events in a broad population.                             | Minor increase in blood pressure and hs-CRP.                      |
| Fenofibrate | Reduces cardiovascular events in patients with atherogenic dyslipidemia.                | Gastrointestinal upset, gallstones, myopathy.                     |
| Colesevelam | Reduces LDL-C and can be an adjunct to statins.                                         | Constipation, bloating, flatulence.                               |

# Experimental Protocols GPR109a Signaling Pathway

The activation of GPR109a by agonists like **MK-1903** and niacin initiates a signaling cascade. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase, thereby reducing the hydrolysis of triglycerides and the release of free fatty acids into the circulation.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GPR109A and Vascular Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [MK-1903: A GPR109a Agonist's Divergent Path in Dyslipidemia Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677246#clinical-trial-results-of-mk-1903]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com